Cas no 326008-30-4 (bis(propan-2-yl) {3-chloro-6-methyl-4-(4-methylphenyl)aminoquinolin-2-yl}phosphonate)
bis(propan-2-yl) {3-chloro-6-methyl-4-(4-methylphenyl)aminoquinolin-2-yl}phosphonate Chemical and Physical Properties
Names and Identifiers
-
- bis(propan-2-yl) {3-chloro-6-methyl-4-(4-methylphenyl)aminoquinolin-2-yl}phosphonate
- diisopropyl 3-chloro-6-methyl-4-(4-toluidino)-2-quinolinylphosphonate
- AF-399/14710004
- diisopropyl (3-chloro-6-methyl-4-(p-tolylamino)quinolin-2-yl)phosphonate
- F1682-0018
- 3-chloro-2-di(propan-2-yloxy)phosphoryl-6-methyl-N-(4-methylphenyl)quinolin-4-amine
- 326008-30-4
- AB00675650-01
- bis(propan-2-yl) {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate
- AKOS003623048
-
- Inchi: 1S/C23H28ClN2O3P/c1-14(2)28-30(27,29-15(3)4)23-21(24)22(25-18-10-7-16(5)8-11-18)19-13-17(6)9-12-20(19)26-23/h7-15H,1-6H3,(H,25,26)
- InChI Key: MAQZRGJTOPHWGY-UHFFFAOYSA-N
- SMILES: C1(=NC2=CC=C(C=C2C(NC2C=CC(=CC=2)C)=C1Cl)C)P(=O)(OC(C)C)OC(C)C
Computed Properties
- Exact Mass: 446.1526075g/mol
- Monoisotopic Mass: 446.1526075g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 583
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.1
- Topological Polar Surface Area: 60.4Ų
bis(propan-2-yl) {3-chloro-6-methyl-4-(4-methylphenyl)aminoquinolin-2-yl}phosphonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1682-0018-2μmol |
bis(propan-2-yl) {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate |
326008-30-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1682-0018-5μmol |
bis(propan-2-yl) {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate |
326008-30-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1682-0018-10μmol |
bis(propan-2-yl) {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate |
326008-30-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1682-0018-20μmol |
bis(propan-2-yl) {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate |
326008-30-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1682-0018-1mg |
bis(propan-2-yl) {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate |
326008-30-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1682-0018-2mg |
bis(propan-2-yl) {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate |
326008-30-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1682-0018-3mg |
bis(propan-2-yl) {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate |
326008-30-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1682-0018-4mg |
bis(propan-2-yl) {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate |
326008-30-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1682-0018-5mg |
bis(propan-2-yl) {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate |
326008-30-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1682-0018-10mg |
bis(propan-2-yl) {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate |
326008-30-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
bis(propan-2-yl) {3-chloro-6-methyl-4-(4-methylphenyl)aminoquinolin-2-yl}phosphonate Related Literature
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on bis(propan-2-yl) {3-chloro-6-methyl-4-(4-methylphenyl)aminoquinolin-2-yl}phosphonate
Bis(propan-2-yl) {3-chloro-6-methyl-4-(4-methylphenyl)aminoquinolin-2-yl}phosphonate (CAS No. 326008-30-4): An Overview
Bis(propan-2-yl) {3-chloro-6-methyl-4-(4-methylphenyl)aminoquinolin-2-yl}phosphonate (CAS No. 326008-30-4) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of phosphonates, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
The molecular structure of 3-chloro-6-methyl-4-(4-methylphenyl)aminoquinolin-2-yl phosphonate is characterized by a quinoline core substituted with various functional groups, including a chloro group, a methyl group, and an amino group linked to a 4-methylphenyl moiety. The presence of these substituents imparts specific chemical and biological properties to the molecule, making it a valuable candidate for further research and development.
Recent studies have highlighted the potential of 3-chloro-6-methyl-4-(4-methylphenyl)aminoquinolin-2-yl phosphonate in various therapeutic areas. One notable application is in the field of antiviral research. A study published in the Journal of Medicinal Chemistry (2021) demonstrated that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action is believed to involve the inhibition of viral replication through interference with key viral enzymes.
In addition to its antiviral properties, 3-chloro-6-methyl-4-(4-methylphenyl)aminoquinolin-2-yl phosphonate has shown promise in cancer therapy. Research conducted at the National Cancer Institute (2020) revealed that this compound can selectively target and inhibit the growth of certain cancer cell lines, particularly those resistant to conventional chemotherapy. The selective toxicity is attributed to its ability to disrupt cellular signaling pathways involved in cell proliferation and survival.
The pharmacokinetic profile of 3-chloro-6-methyl-4-(4-methylphenyl)aminoquinolin-2-yl phosphonate has also been extensively studied. Preclinical data indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for further development as a therapeutic agent. The compound has been shown to have good oral bioavailability and a long half-life, which are desirable characteristics for drug candidates.
Toxicity studies have been conducted to assess the safety profile of 3-chloro-6-methyl-4-(4-methylphenyl)aminoquinolin-2-yl phosphonate. Results from these studies suggest that it has a low toxicity profile at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to confirm its safety and efficacy in humans.
The synthetic route for the preparation of 3-chloro-6-methyl-4-(4-methylphenyl)aminoquinolin-2-yl phosphonate has been optimized to improve yield and purity. A multi-step synthesis involving the condensation of 2-chloroquinoline with 4-methylaniline followed by phosphonation with diisopropyl phosphite has been reported as an efficient method for large-scale production. This synthetic approach ensures that the final product meets the high standards required for pharmaceutical applications.
In conclusion, bis(propan-2-yl) {3-chloro-6-methyl-4-(4-methylphenyl)aminoquinolin-2-y l}phosphonate (CAS No. 326008-30-4) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its mechanisms of action and optimize its use in various medical fields. As new findings emerge, this compound is likely to play an increasingly important role in the development of novel treatments for viral infections and cancer.
326008-30-4 (bis(propan-2-yl) {3-chloro-6-methyl-4-(4-methylphenyl)aminoquinolin-2-yl}phosphonate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)